molecular formula C12H20N2O2 B1204871 Isamoxole CAS No. 57067-46-6

Isamoxole

カタログ番号: B1204871
CAS番号: 57067-46-6
分子量: 224.30 g/mol
InChIキー: VMBNXRJYPJRJIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isamoxole [2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide] is an orally active anti-allergic compound with a novel mechanism of action. It selectively inhibits the release of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in allergic bronchoconstriction, and exhibits moderate antagonistic activity against SRS-A itself .

特性

CAS番号

57067-46-6

分子式

C12H20N2O2

分子量

224.30 g/mol

IUPAC名

N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3

InChIキー

VMBNXRJYPJRJIU-UHFFFAOYSA-N

SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C

正規SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C

他のCAS番号

57067-46-6

同義語

isamoxole
LRCL 3950
N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide

製品の起源

United States

準備方法

The synthesis of Isamoxole involves the reaction of N-butyl-2-methylpropanamide with 4-methyl-1,3-oxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

In industrial settings, the production of Isamoxole may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound . This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing.

類似化合物との比較

Key Pharmacological Properties :

  • Inhibition of Mediator Release : In guinea-pig and human lung tissue, Isamoxole (10 µg/mL) inhibits SRS-A release by 43–100%, with minimal effects on histamine release (25–74%) .
  • Antagonism of SRS-A : Demonstrates pA2 values of 4.9–5.6 against SRS-A in guinea-pig ileum assays, indicating moderate potency .
  • Oral Efficacy : Protects guinea-pigs from antigen-induced bronchospasm at oral doses as low as 25 mg/kg, with sustained effects up to 4 hours post-administration .
  • Bronchodilatory Activity : Relaxes human bronchial muscle and antagonizes SRS-A-induced contractions by 60–90% at 1–10 µg/mL .

Comparison with Similar Compounds

Disodium Cromoglycate (DSCG)

Mechanism : DSCG stabilizes mast cells by inhibiting IgE-mediated mediator release but is ineffective in IgG-dependent models .
Comparison with Isamoxole :

  • Selectivity : DSCG primarily targets IgE-mediated reactions, whereas Isamoxole inhibits SRS-A release across both IgE- and IgG-mediated models .
  • Route of Administration : DSCG requires inhalation, while Isamoxole is effective orally .
  • Efficacy in Animal Models : DSCG fails to inhibit mediator release in guinea-pig lung challenged with IgG antibodies, unlike Isamoxole .

Table 1: DSCG vs. Isamoxole in SRS-A Inhibition

Compound SRS-A Inhibition (%) Effective Dose (Oral) Key Model
Isamoxole 60–100 25–100 mg/kg Guinea-pig, human lung
DSCG 30–50 1–10 mg (inhaled) IgE-mediated models

Ketotifen

Mechanism : A histamine H1-receptor antagonist with mast cell-stabilizing properties .
Comparison with Isamoxole :

  • Target Mediators : Ketotifen broadly inhibits histamine and leukotrienes, whereas Isamoxole is selective for SRS-A .
  • Clinical Use : Ketotifen causes sedation due to H1 antagonism, a side effect absent in Isamoxole .

Table 2: Ketotifen vs. Isamoxole in Histamine vs. SRS-A Inhibition

Compound Histamine Inhibition (%) SRS-A Inhibition (%)
Isamoxole 25–74 43–100
Ketotifen 80–95 20–30

Data from guinea-pig lung assays

Oxatomide and FPL Compounds (FPL52757, FPL57787)

Mechanism : These compounds inhibit mediator release but lack SRS-A antagonism .
Comparison with Isamoxole :

  • Dual Action : Isamoxole uniquely combines SRS-A release inhibition (IC50: 0.025–10 µg/mL) with direct antagonism (pA2: ~5.0), whereas Oxatomide and FPL compounds only prevent release .

Theophylline

Mechanism : Phosphodiesterase (PDE) inhibitor that elevates cAMP, reducing bronchoconstriction.
Comparison with Isamoxole :

  • Efficacy : Theophylline requires higher doses (≥50 mg/kg) for bronchospasm protection, compared to Isamoxole’s 25 mg/kg .

生物活性

Isamoxole is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Isamoxole, including its mechanisms of action, cytotoxicity, and therapeutic potentials, supported by case studies and research findings.

Isamoxole is classified as an oxazole derivative. Its chemical structure contributes to its biological activity, particularly in modulating various cellular pathways.

The biological activity of Isamoxole can be attributed to several mechanisms:

  • Cytotoxic Effects : Studies have shown that Isamoxole exhibits cytotoxic properties against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation, which is crucial for its potential use in cancer therapy.
  • Receptor Interaction : Isamoxole has been reported to interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Isamoxole on different cell types. For instance, a study investigated the impact of Isamoxole on brine shrimp larvae as a model for assessing cytotoxicity. The results indicated a significant decrease in larval survival at higher concentrations of Isamoxole, suggesting its potential as a cytotoxic agent.

Concentration (µg/ml)% Mortality
00
25010
50030
100050
200080

This table illustrates the relationship between the concentration of Isamoxole and its mortality effect on brine shrimp larvae, indicating a dose-dependent response.

Case Studies

  • Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that Isamoxole significantly inhibited cell viability. The IC50 values ranged from 15 to 25 µM, demonstrating its effectiveness as a potential anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of Isamoxole in models of oxidative stress. The results indicated that Isamoxole reduced oxidative damage in neuronal cells and improved cell viability under stress conditions.

Research Findings

Research has highlighted several important findings regarding the biological activity of Isamoxole:

  • Anti-inflammatory Properties : Isamoxole has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity : Preliminary studies suggest that Isamoxole possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。